

A Comparative Guide to Small Molecule Inhibitors of ADAM17

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Compound of Interest

Compound Name: JG26
Cat. No.: B10779992

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of alternative small molecule inhibitors for A Disintegrin and Metalloproteinase 17 (ADAM17), a key therapeutic target in inflammation and cancer. This document outlines the performance of several inhibitors, supported by experimental data, to aid in the selection of suitable compounds for research and development.

ADAM17, also known as Tumor Necrosis Factor- α Converting Enzyme (TACE), is a transmembrane sheddase responsible for the ectodomain shedding of a wide array of cell surface proteins.^{[1][2][3][4][5]} These substrates include tumor necrosis factor- α (TNF- α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R), implicating ADAM17 in the progression of various diseases.^{[5][6][7]} Consequently, the development of potent and selective ADAM17 inhibitors is a significant focus of pharmaceutical research.^{[1][2][5][8][9]}

This guide focuses on a selection of small molecule inhibitors and compares their activity and selectivity, providing a valuable resource for advancing the study of ADAM17-mediated pathologies.

Comparative Analysis of ADAM17 Inhibitors

The following tables summarize the quantitative data for a selection of small molecule inhibitors targeting ADAM17. The data has been compiled from various scientific sources to provide a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of ADAM17 Inhibitors

Compound	Target	IC50 (nM)	Reference
JG26	ADAM17	1.9	[10]
ADAM8	12	[10]	
ADAM10	150	[10]	
MMP-12	9.4	[10]	
KP-457	ADAM17	11.1	[10]
GW280264X	ADAM17	8.0	[10]
ADAM10	11.5	[10]	
INCB3619	ADAM17	14	[10]
ADAM10	22	[10]	
Aderbasib (INCB7839)	ADAM17 & ADAM10	Low nanomolar	[10][11]
BMS-561392	ADAM17 (TACE)	Potent inhibitor	[2][10]
TAPI-1	ADAM17 (TACE) & MMPs	-	[10]
TMI-1	ADAM17 (TACE)	8.4	[10]
Pratastat	ADAM17	-	[1]
Terfenadine	ADAM17	-	[1]
ZLDI-8	ADAM17	-	[1]
Compound 2b	ADAM17	High inhibitory activity	[1]

Table 2: Selectivity Profile of Selected ADAM17 Inhibitors

Compound	ADAM10 IC50 (nM)	MMPs IC50 (nM)	Notes on Selectivity	Reference
JG26	150	MMP-12: 9.4	Selective for ADAM17 and MMP-12 over ADAM10.	[10]
KP-457	748	MMP2: 717, MMP3: 9760, MMP8: 2200, MMP9: 5410, MMP13: 930, MMP14: 2140, MMP17: 7100	Higher selectivity for ADAM17 over other MMPs and ADAM10.	[10]
GW280264X	11.5	-	Mixed ADAM10/ADAM17 inhibitor.	[10]
INCB3619	22	-	Selective ADAM10/ADAM17 inhibitor.	[10]
Aderbasib (INCB7839)	Low nanomolar	-	Potent inhibitor of both ADAM10 and ADAM17.	[10][11]
TAPI-1	-	Broad MMP inhibitor	Non-selective, also inhibits other metalloproteinases.	[10]
TMI-1	-	Inhibits various MMPs	-	[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize ADAM17 inhibitors.

In Vitro ADAM17 Activity Assay

This protocol is designed to measure the enzymatic activity of ADAM17 in the presence of potential inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against ADAM17.

Materials:

- Recombinant human ADAM17 enzyme
- Fluorogenic peptide substrate specific for ADAM17 (e.g., based on the cleavage site of TNF- α)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- Test compounds dissolved in DMSO
- 96-well black microplates
- Fluorometer

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add the recombinant ADAM17 enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

- Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 420 nm emission) every minute for 30-60 minutes at 37°C.
- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Shedding Assay

This assay measures the ability of an inhibitor to block ADAM17-mediated shedding of a substrate from the cell surface.

Objective: To evaluate the cellular efficacy of an ADAM17 inhibitor.

Materials:

- A cell line that expresses a known ADAM17 substrate (e.g., HEK293 cells overexpressing alkaline phosphatase-tagged TGF- α).
- Cell culture medium and supplements.
- Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Test compounds dissolved in DMSO.
- 96-well cell culture plates.
- Reagents for detecting the shed substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase).
- Spectrophotometer.

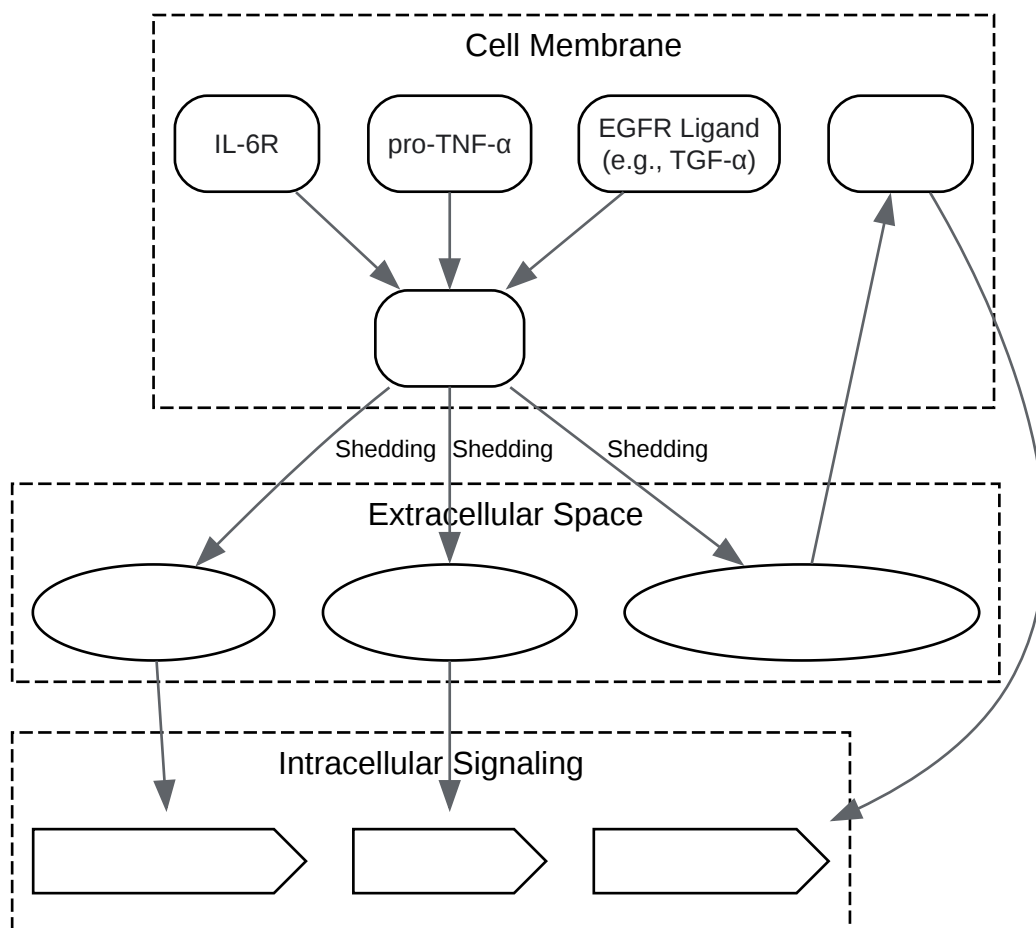
Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.

- Replace the medium with serum-free medium containing the test compound at various concentrations and incubate for 1-2 hours.
- Stimulate shedding by adding PMA to the wells and incubate for a defined period (e.g., 1-2 hours).
- Collect the cell culture supernatant.
- Quantify the amount of the shed substrate in the supernatant using an appropriate detection method. For alkaline phosphatase-tagged substrates, add p-nitrophenyl phosphate and measure the absorbance at 405 nm.
- Determine the cell viability in the corresponding wells using an assay like MTT or PrestoBlue to account for any cytotoxic effects of the compounds.
- Calculate the percentage of inhibition of shedding for each compound concentration relative to the stimulated control and determine the IC50 value.

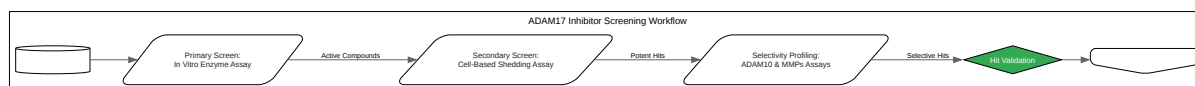
Visualizations

The following diagrams illustrate key signaling pathways involving ADAM17 and a typical experimental workflow for inhibitor screening.



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Caption: ADAM17-mediated shedding and downstream signaling pathways.



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Caption: A typical workflow for screening and identifying ADAM17 inhibitors.

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